Cafestol

Descripción general

Descripción

El Cafestol es una molécula diterpenoide que se encuentra en los granos de café, particularmente en las bebidas de café sin filtrar, como el café de prensa francesa, el café turco y el café griego. Es uno de los compuestos responsables de los efectos biológicos y farmacológicos del café. Un grano típico de Coffea arabica contiene aproximadamente del 0.4% al 0.7% de this compound en peso .

Aplicaciones Científicas De Investigación

El cafestol tiene una amplia gama de aplicaciones de investigación científica:

Química: El this compound se estudia por sus propiedades químicas únicas y su potencial como precursor para sintetizar otros compuestos.

Industria: El this compound se utiliza en la industria alimentaria como compuesto bioactivo en los productos de café.

Mecanismo De Acción

El cafestol actúa como un agonista del ligando para el receptor nuclear farnesoide X y el receptor pregnano X, bloqueando la homeostasis del colesterol y aumentando la síntesis del colesterol . También regula a la baja los mediadores de la inflamación, aumenta los niveles de glutatión, induce la apoptosis de las células tumorales y presenta propiedades antiangiogénicas .

Análisis Bioquímico

Biochemical Properties

Cafestol demonstrates multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . The most relevant mechanisms involved are down-regulating inflammation mediators, increasing glutathione (GSH), inducing apoptosis of tumor cells and anti-angiogenesis .

Cellular Effects

This compound has been shown to have anticancer effects on several cancer cell lines . It exhibits pro-apoptotic, cytotoxic, anti-proliferative, and anti-migratory properties . This compound also influences lipid metabolism through multiple pathways, including modulation of fat oxidation, bile acid synthesis, VLDL production, and lipoprotein concentrations .

Molecular Mechanism

This compound acts as an agonist ligand for both the farnesoid X receptor (FXR) and pregnane X receptor (PXR), which may contribute to its impact on cholesterol homeostasis . This compound down-regulates expression of the bile acid homeostatic genes CYP7A1, sterol 12α-hydroxylase, and Na + -taurocholate cotransporting polypeptide in the liver .

Temporal Effects in Laboratory Settings

Five hours after an oral dose with 3 H-labeled this compound, most activity was found in the small intestine, liver, and bile . All radioactivity was eliminated within 48 hours after administration .

Dosage Effects in Animal Models

In short-term studies, each 10mg this compound ingested raised serum cholesterol an average of 0·13mmol/l and serum triacylglycerols an average of 0·08mmol/l after 4 weeks . In a long-term study, the this compound content of five cups of cafetiere coffee ingested per day caused a persistent rise in serum total cholesterol of 11–17 % and a rise in LDL-cholesterol of 9–14 % after 24 weeks .

Metabolic Pathways

This compound suppresses bile acid synthesis in APOE3Leiden mice by down-regulation of CYP7A1 . This compound influences lipid metabolism through multiple pathways, including modulation of fat oxidation, bile acid synthesis, VLDL production, and lipoprotein concentrations .

Transport and Distribution

After an oral dose with 3 H-labeled this compound, most activity was found in the small intestine, liver, and bile . This suggests that this compound is transported and distributed within these cells and tissues .

Subcellular Localization

Given its role as an agonist ligand for nuclear receptors FXR and PXR , it can be inferred that this compound likely localizes to the cell nucleus where these receptors are typically found

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cafestol se puede extraer de los granos de café mediante diversos métodos. Un método común implica la saponificación, en la que las muestras de café se combinan con una solución acuosa de hidróxido de potasio y se incuban bajo agitación magnética en un baño de agua a 80 °C. Los diterpenos esterificados se hidrolizan y los alcoholes diterpénicos resultantes se extraen con éter dietílico .

Métodos de producción industrial: En entornos industriales, el this compound se extrae normalmente de las infusiones de café utilizando cromatografía líquida de alto rendimiento con detección de matriz de diodos. Este método implica la hidrólisis de los diterpenos esterificados y la extracción de los alcoholes diterpénicos resultantes .

3. Análisis de las reacciones químicas

Tipos de reacciones: El this compound sufre diversas reacciones químicas, como la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: El this compound se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución suelen implicar agentes halogenantes como el bromo o el cloro.

Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del this compound puede producir diversos derivados oxidados, mientras que la reducción puede producir compuestos diterpenoides reducidos.

Análisis De Reacciones Químicas

Types of Reactions: Cafestol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced diterpenoid compounds.

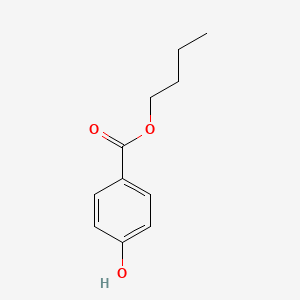

Comparación Con Compuestos Similares

El cafestol se compara a menudo con el kahweol, otro diterpeno que se encuentra en los granos de café. Ambos compuestos tienen actividades biológicas similares, pero el kahweol tiene un doble enlace conjugado en el anillo furano, lo que le confiere propiedades ligeramente diferentes . Otros compuestos similares incluyen la cafeína y el ácido clorogénico, que también se encuentran en el café y contribuyen a sus efectos sobre la salud .

Compuestos similares:

- Kahweol

- Cafeína

- Ácido clorogénico

La combinación única de actividades biológicas del this compound y su presencia en el café lo convierten en un compuesto de gran interés en diversos campos de investigación.

Propiedades

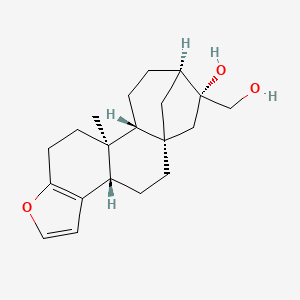

IUPAC Name |

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJVYWXIDISQRD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040986 | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-83-0 | |

| Record name | Cafestol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cafestol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFESTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC465T6Q6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

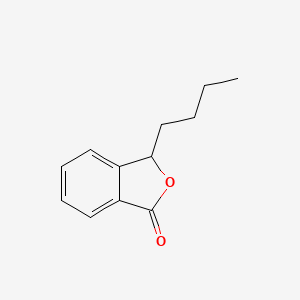

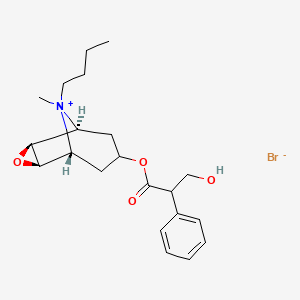

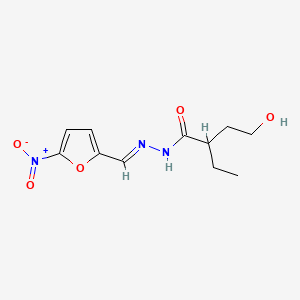

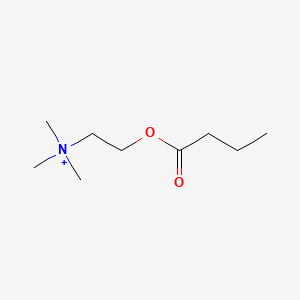

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate](/img/structure/B1668131.png)

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)